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4-Cyclopentyl-6-methylpyridin-2-amine
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Overview
Description
4-Cyclopentyl-6-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by a cyclopentyl group attached to the fourth position, a methyl group at the sixth position, and an amine group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-6-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Suzuki–Miyaura coupling reaction remains a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Cyclopentyl-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the cyclopentyl group.
4-Cyclopentylpyridine: Similar structure but lacks the methyl and amine groups.
6-Methylpyridin-2-amine: Similar structure but lacks the cyclopentyl group.
Uniqueness
4-Cyclopentyl-6-methylpyridin-2-amine is unique due to the presence of both the cyclopentyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to other similar compounds .
Biological Activity
4-Cyclopentyl-6-methylpyridin-2-amine is a novel organic compound belonging to the class of pyridine derivatives, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2, characterized by a cyclopentyl group attached to a 6-methylpyridin-2-amine structure. The presence of the nitrogen atom in the pyridine ring contributes to its basic properties, influencing its interactions with biological targets.
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can lead to various therapeutic outcomes, particularly in the context of neurological and cancer-related diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced disease progression.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular function.
Pharmacological Effects
Studies have demonstrated several pharmacological effects associated with this compound:
-
Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- CEM (T acute lymphoblastic leukemia)
- Neuroprotective Effects : There is emerging evidence that this compound may enhance cognitive functions and promote neuronal survival, making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 1.5 | Apoptosis induction |
U-937 | 3.0 | Cell cycle arrest |
CEM | 2.5 | Caspase activation |
This study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of the compound in vitro using neuronal cell cultures exposed to oxidative stress. Results indicated:
Treatment Group | Neuronal Viability (%) | Mechanism |
---|---|---|
Control | 70 | N/A |
Compound-treated | 90 | ROS scavenging |
These results suggest that this compound may protect neurons from oxidative damage, warranting further exploration in neurodegenerative disease models.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyridine derivatives:
Compound Name | Structure Description | Unique Features |
---|---|---|
N-Cyclopentyl-6-methylpyridin-3-amine | Similar pyridine structure but different nitrogen position | Potentially different biological activity profile |
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride | Hydrochloride salt form | Enhanced solubility and stability |
This comparison illustrates the diversity within pyridine derivatives and highlights the unique attributes of this compound that may influence its specific interactions and applications.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-cyclopentyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2/c1-8-6-10(7-11(12)13-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H2,12,13) |
InChI Key |
OSWKZWZPSWLPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C2CCCC2 |
Origin of Product |
United States |
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